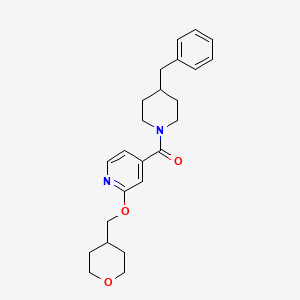

(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C24H30N2O3 and its molecular weight is 394.515. The purity is usually 95%.

BenchChem offers high-quality (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzylpiperidin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Stereospecific Synthesis: The stereospecific synthesis of pyrrolidines demonstrates the utility of sugar-derived enones (dihydropyranones) in obtaining enantiomerically pure compounds through 1,3-dipolar cycloadditions, showcasing the relevance of similar structures in stereocontrolled synthetic processes (Oliveira Udry, Repetto, & Varela, 2014).

- Benign Synthesis of Benzylpiperidines: A methodology for the scalable and environmentally benign synthesis of benzylpiperidines was developed, highlighting the compound's significance in the synthesis of heterocyclic compounds, which includes temperature-programmed deoxygenation and heteroaromatic ring saturation (Ágai et al., 2004).

- Antimicrobial Activity: New derivatives of 1,3,5-trisubstituted pyrazolines, including structures similar to the queried compound, exhibited antimicrobial activity, indicating the potential for biomedical applications of such compounds (Kumar et al., 2012).

- Crystal Structure Analysis: The study of the crystal structure of adducts involving (4-chlorophenyl)(piperidin-1-yl)methanone components revealed insights into the molecular orientation and hydrogen bonding patterns, which are critical for understanding the physicochemical properties of related compounds (Revathi et al., 2015).

Chemical Properties and Applications

- Diversity-Oriented Synthesis: A library of substituted tetrahydropyrones, emphasizing the versatility of oxidative C-H bond activation and click chemistry for generating structurally diverse compounds for biological screening, showcases the broader implications of utilizing related structures in medicinal chemistry research (Zaware et al., 2011).

- Synthetic Route Optimization: The development of novel synthetic routes for phenyl-substituted pyridines, including benzopyrano and benzothiopyrano derivatives, highlights the compound's importance in the synthesis of complex heterocyclic systems (Tyndall, Nakib, & Meegan, 1988).

Wirkmechanismus

Target of Action

The compound, also known as (4-benzylpiperidin-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone, is a complex molecule that primarily targets the monoamine neurotransmitter system . It acts as a monoamine releasing agent with a selectivity for releasing dopamine versus serotonin .

Mode of Action

The compound interacts with its targets by releasing monoamines, particularly dopamine and norepinephrine . It is most efficacious as a releaser of norepinephrine, with an EC 50 of 109 nM (DA), 41.4 nM (NE) and 5246 nM (5-HT) . This interaction results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .

Biochemical Pathways

The compound affects the monoaminergic pathways in the brain, particularly those involving dopamine and norepinephrine . The downstream effects of this include enhanced neurotransmission, which can lead to various physiological and psychological effects.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its impact on monoaminergic neurotransmission . By increasing the release of dopamine and norepinephrine, the compound can enhance neurotransmission and potentially influence various physiological and psychological processes.

Eigenschaften

IUPAC Name |

(4-benzylpiperidin-1-yl)-[2-(oxan-4-ylmethoxy)pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O3/c27-24(26-12-7-20(8-13-26)16-19-4-2-1-3-5-19)22-6-11-25-23(17-22)29-18-21-9-14-28-15-10-21/h1-6,11,17,20-21H,7-10,12-16,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZQEGPPARVVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)OCC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2992320.png)

![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)

![2-(3-methoxyphenyl)-3-(p-tolyl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2992328.png)

![N-[3-(dimethylamino)propyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2992331.png)

![N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine](/img/structure/B2992333.png)